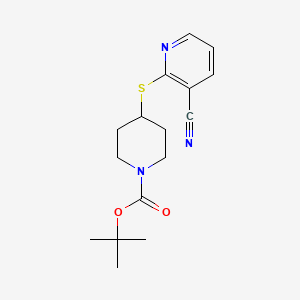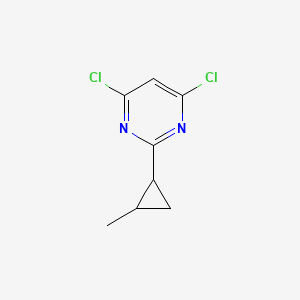
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-methylcyclopropyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism . The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
617716-34-4 |
|---|---|
Molekularformel |
C8H8Cl2N2 |
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
4,6-dichloro-2-(2-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-2-5(4)8-11-6(9)3-7(10)12-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BZDWKIUEJSALAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=NC(=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


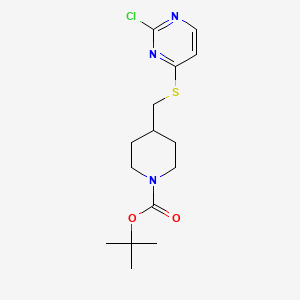

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)


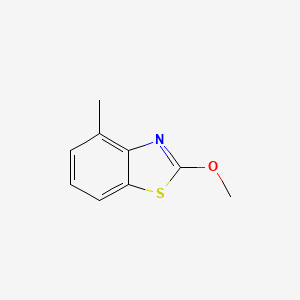
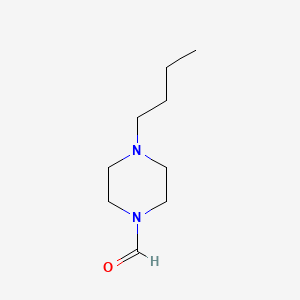
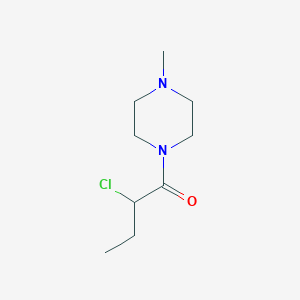
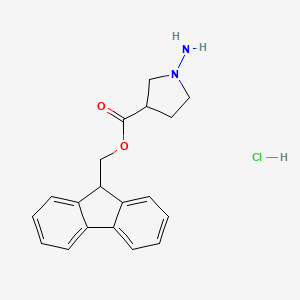

![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
